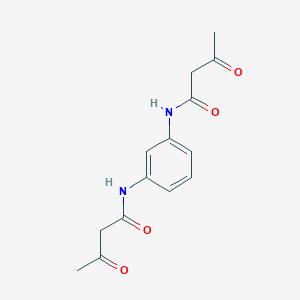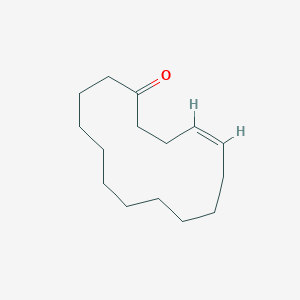
Selenium-78
Overview
Description
Selenium-78 is a stable isotope of Selenium . It has a mass number of 78, an atomic number of 34, and contains 44 neutrons . Selenium-78 is both naturally occurring and produced by fission . It is used in various applications such as biological and biomedical labeling, as target materials, and more .
Synthesis Analysis
Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .
Molecular Structure Analysis
Selenium-78 has a molecular formula of 78Se . Its average mass is 77.917 Da and its monoisotopic mass is 77.917313 Da .
Chemical Reactions Analysis
Selenium displays several different mechanisms of action. Many of the various effects of selenium involve the incorporation of selenium into different proteins to create selenoproteins . Selenium burns in air to form selenium dioxide . It reacts with electropositive elements (e.g., many metals) to form selenides .
Physical And Chemical Properties Analysis
Selenium-78 has a density of 4.189 g/cm^3 at 25°C . Its melting point is 220°C . Selenium combines with sulfur to form nonstoichiometric alloys . The electrical properties of Selenium-78 are sensitive to the presence of crystal defects .
Scientific Research Applications
Analytical Chemistry and Biological Materials : Se-78 is used in isotope dilution analysis (IDA) with inductively coupled plasma mass spectrometry (ICP-MS) for the determination of selenium in biological materials. This method is crucial for accurate measurement in complex matrices like biological reference materials and serum samples. It helps eliminate interferences and improves detection limits for selenium isotopes, including Se-78 (Reyes, Gayón, Alonso, & Sanz-Medel, 2003).
Environmental Biotechnology : Se-78 plays a role in selenium biomineralization, a process observed in diverse microorganisms. This process is important for environmental applications, including bioremediation and wastewater treatment. Selenium biomineralization can help remove selenium from contaminated waters and sequester it in a reusable form (Nancharaiah & Lens, 2015).
Agricultural Biofortification and Phytoremediation : Se-78 is significant in selenium biofortification in agriculture, enhancing the accumulation of selenium in crops. This process is vital for improving the nutritional quality of food. Additionally, selenium phytoremediation, using plants to clean up selenium-contaminated environments, is another key application. The combination of biofortification and phytoremediation can produce selenium-enriched agricultural products (Wu et al., 2015).
Isotope Analysis in Geological Samples : Se-78 isotope analysis helps understand the biogeochemical cycle of selenium. This analysis is used to explore environmental oxidation states and the redox evolution of the Earth's atmosphere and ocean over time. It also aids in understanding the fractionation of selenium isotopes in bacterial respiration reactions (Stüeken et al., 2013).
Health and Nutrition : The isotopes of selenium, including Se-78, are essential in understanding the role of selenium in human health. Selenium is a crucial micronutrient with chemotherapeutic effects and plays a significant role in biochemical and physiological processes (Schomburg, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
selenium-78 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHKTXTAQXES-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[78Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163968 | |
| Record name | Selenium, isotope of mass 78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.917309 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenium-78 | |
CAS RN |
14833-16-0 | |
| Record name | Selenium, isotope of mass 78 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014833160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium, isotope of mass 78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the excitation of two-phonon vibrational states in Selenium-78?
A1: The excitation of two-phonon vibrational states in Selenium-78 provides insights into the nuclear structure of this isotope. In the vibrational model of the nucleus [], these excitations represent a more complex form of nuclear vibration compared to single-phonon excitations. Studying the energy levels and cross-sections associated with these excitations helps researchers refine theoretical models of the nucleus and understand how nucleons interact within the nuclear potential well.
Q2: How are cross-section measurements used to study two-phonon excitations in Selenium-78?
A2: The paper by Efrosinin et al. [] describes measuring cross-sections for the (n,n') reaction on Selenium-78. In this reaction, a neutron interacts with the Selenium-78 nucleus, transferring energy and exciting it to a higher energy state. By measuring the cross-sections, which represent the probability of the reaction occurring at a specific energy, researchers can identify the energy levels corresponding to two-phonon excitations. These measurements provide valuable data for testing and refining nuclear models.
Q3: Is there a connection between the research on Selenium-78 and the medical applications of Selenium mentioned in the other abstract?
A3: While both abstracts mention Selenium, they focus on entirely different aspects. The paper by Efrosinin et al. [] investigates the nuclear properties of the stable isotope Selenium-78, while the abstract by Goluch et al. [] discusses the nutritional and medical relevance of Selenium as a trace element in human health. There is no direct connection between the nuclear physics research on Selenium-78 and the medical applications of Selenium.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



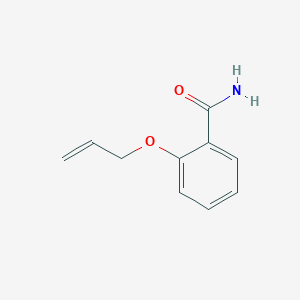

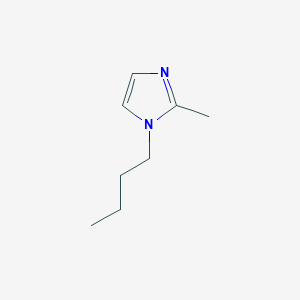
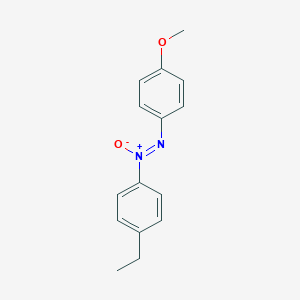
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)




![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
